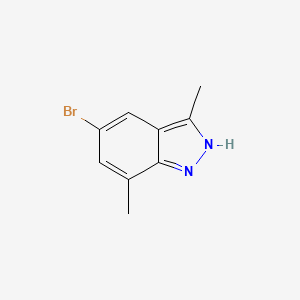

![molecular formula C13H12F3N3O2 B1523715 Acide 5-éthyl-1-[3-(trifluorométhyl)benzyl]-1H-1,2,3-triazole-4-carboxylique CAS No. 1338658-52-8](/img/structure/B1523715.png)

Acide 5-éthyl-1-[3-(trifluorométhyl)benzyl]-1H-1,2,3-triazole-4-carboxylique

Vue d'ensemble

Description

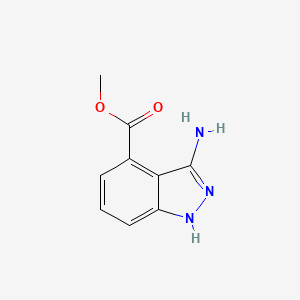

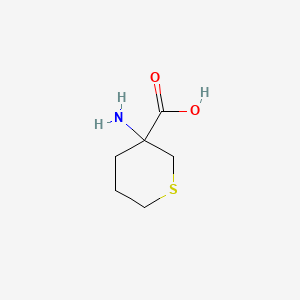

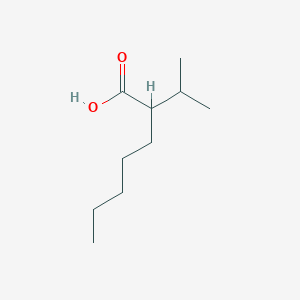

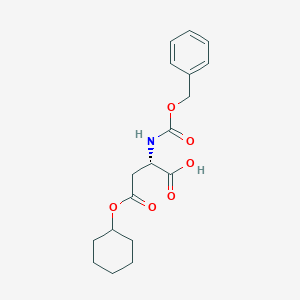

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

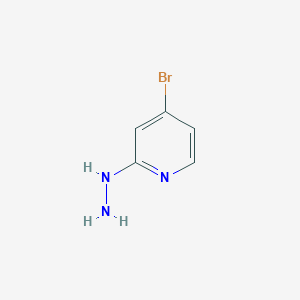

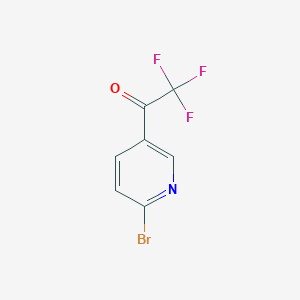

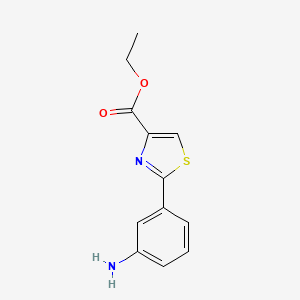

Chimie Médicinale : Agents Antiviraux

Le groupe trifluorométhyle dans ce composé pourrait améliorer sa capacité à interagir avec les protéines virales. Des structures similaires ont été rapportées comme présentant une activité inhibitrice contre le virus de la grippe A et d'autres virus . La présence du cycle 1,2,3-triazole peut être adaptée pour une liaison sélective aux enzymes virales, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux.

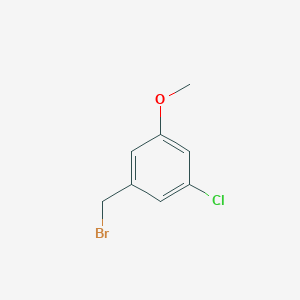

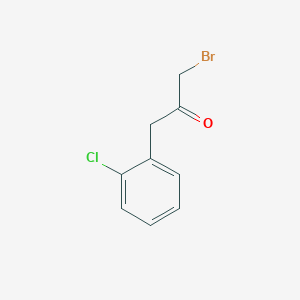

Synthèse Organique : Fonctionnalisation Benzylique

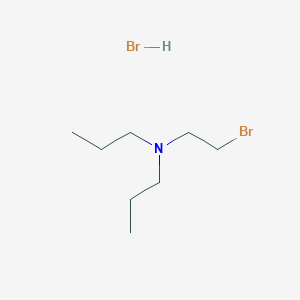

La position benzylique adjacente au groupe trifluorométhyle est un site clé pour les réactions chimiques. Elle peut subir diverses transformations telles que la bromation radicalaire, la substitution nucléophile et l'oxydation, qui sont fondamentales dans la synthèse de molécules organiques complexes .

Science des Matériaux : Blocs de Construction Fluorés

Les composés contenant des groupes trifluorométhyle, comme notre composé cible, peuvent être utilisés comme blocs de construction pour des matériaux avancés. Leur forte teneur en fluor les rend aptes à la création de polymères présentant des propriétés spécifiques, telles qu'une stabilité thermique et une résistance chimique accrues .

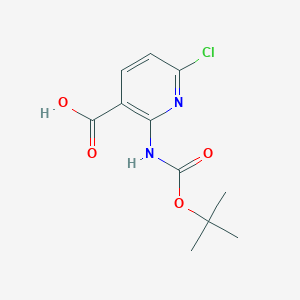

Pharmacologie : Amélioration de la Puissance des Médicaments

Le groupe trifluorométhyle est connu pour améliorer la puissance des médicaments en affectant le pKa de certains groupes fonctionnels. Cela peut conduire à des interactions plus fortes avec les cibles biologiques, telles que les enzymes, renforçant ainsi les effets thérapeutiques des médicaments .

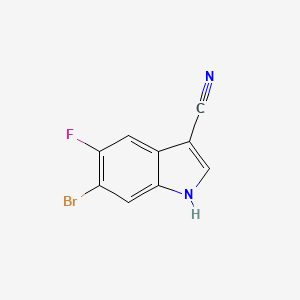

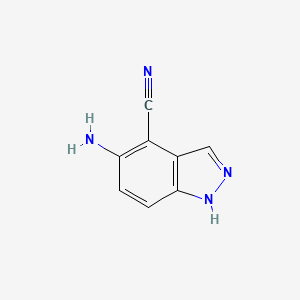

Biochimie : Détection par RMN

En raison du nombre de fluorures magnétiquement équivalents, des composés comme celui-ci peuvent servir de capteurs RMN 19F efficaces. Ils peuvent être utilisés pour étudier la structure et la dynamique des biomolécules, fournissant des informations précieuses sur leur fonction .

Conception de Médicaments : Recherche Anticancéreuse

Le fragment 1,2,3-triazole se trouve dans divers médicaments aux propriétés anticancéreuses. Il peut être incorporé dans de nouvelles conceptions de médicaments pour cibler des cellules cancéreuses spécifiques, en tirant parti de sa capacité à se lier aux cibles cellulaires impliquées dans la croissance et la prolifération tumorale .

Neuropharmacologie : Antidépresseurs et Antipsychotiques

Les caractéristiques structurales de ce composé sont similaires à celles des médicaments utilisés pour traiter la dépression et la psychose. Le cycle 1,2,3-triazole, en particulier, est une caractéristique commune des molécules qui interagissent avec les récepteurs du système nerveux central .

Agrochimie : Régulateurs de Croissance des Plantes

Les dérivés de l'indole, qui partagent des similitudes structurales avec notre composé, sont utilisés comme hormones végétales et régulateurs de croissance. L'introduction du cycle 1,2,3-triazole pourrait conduire au développement de nouveaux produits agrochimiques qui régulent la croissance et le développement des plantes .

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .

Biochemical Pathways

Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .

Pharmacokinetics

The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.

Analyse Biochimique

Biochemical Properties

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .

Molecular Mechanism

At the molecular level, 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Propriétés

IUPAC Name |

5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZSSPPNIQIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.